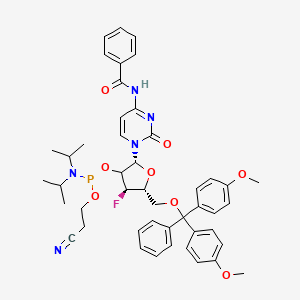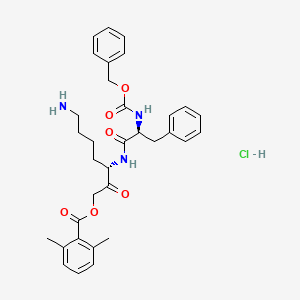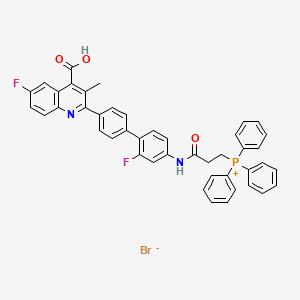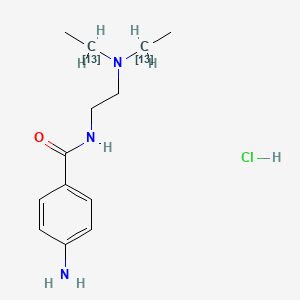
MAT-POS-e194df51-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAT-POS-e194df51-1 is an orally active, non-covalent, non-peptide inhibitor of the SARS-CoV-2 main protease (M^pro). It has shown significant antiviral activity with an IC_50 of 37 nM. The compound exhibits cytotoxicity with EC_50 values of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells .
Preparation Methods
The synthetic routes and reaction conditions for MAT-POS-e194df51-1 are not explicitly detailed in the available literature. it is known that the compound was developed through a collaborative effort involving crowdsourcing, machine learning, and high-throughput structural biology and chemistry as part of the COVID Moonshot initiative . Industrial production methods for this compound are not yet established due to its current status as a research compound.
Chemical Reactions Analysis
MAT-POS-e194df51-1 primarily acts as an inhibitor of the SARS-CoV-2 main protease. It undergoes non-covalent binding to the protease, preventing its dimerization and subsequent activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with the protease is an inactive protease complex .
Scientific Research Applications
MAT-POS-e194df51-1 has been extensively studied for its potential as an antiviral agent against SARS-CoV-2. It has shown promising results in inhibiting the main protease of the virus, which is crucial for viral replication . The compound has been used in various cell-based assays to evaluate its efficacy and cytotoxicity. Additionally, it has been part of a broader effort to develop open-access antiviral compounds that can be rapidly deployed in response to pandemics .
Mechanism of Action
MAT-POS-e194df51-1 exerts its effects by binding non-covalently to the SARS-CoV-2 main protease (M^pro). This binding prevents the protease from dimerizing, which is essential for its enzymatic activity. By inhibiting the protease, the compound effectively halts the replication of the virus within host cells . The binding site for this compound is distinct from those of other approved protease inhibitors like nirmatrelvir and ensitrelvir .
Comparison with Similar Compounds
MAT-POS-e194df51-1 is unique in its non-covalent, non-peptidic nature compared to other SARS-CoV-2 main protease inhibitors. Similar compounds include:
Nirmatrelvir: A covalent inhibitor that induces the conversion of monomers into dimers.
Ensitrelvir: Another approved protease inhibitor with a different binding site.
Hydroxychloroquine: An alkalinizing lysosomatropic drug with antiviral properties.
Remdesivir: A nucleoside analog that inhibits RNA-dependent RNA polymerase.
This compound stands out due to its unique mechanism of action and its development through an open-science, crowdsourced initiative .
Properties
Molecular Formula |
C24H21ClN4O3S |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
(4S)-6-chloro-2-[(1-cyanocyclopropyl)methylsulfonyl]-N-isoquinolin-4-yl-3,4-dihydro-1H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O3S/c25-18-6-5-17-12-29(33(31,32)15-24(14-26)7-8-24)13-21(20(17)9-18)23(30)28-22-11-27-10-16-3-1-2-4-19(16)22/h1-6,9-11,21H,7-8,12-13,15H2,(H,28,30)/t21-/m1/s1 |
InChI Key |
YAYDSAMHSQCKIM-OAQYLSRUSA-N |
Isomeric SMILES |
C1CC1(CS(=O)(=O)N2C[C@H](C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |
Canonical SMILES |
C1CC1(CS(=O)(=O)N2CC(C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
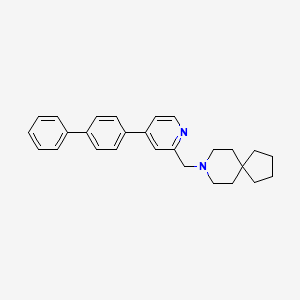
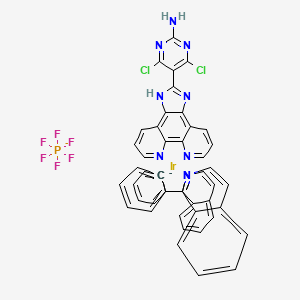


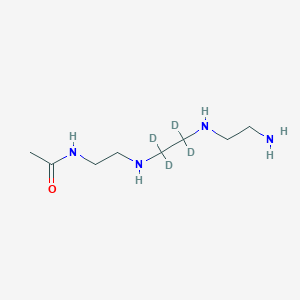

![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
